3-(4-Fluorophenoxy)aniline
Overview
Description
3-(4-Fluorophenoxy)aniline is an aromatic ether.
Scientific Research Applications
Cancer Research and Drug Design
- Synthesis and Characterization of Copper (II) and Palladium (II) Complexes : A study by Kasumov et al. (2016) explored the synthesis and characterization of Cu(II) and Pd(II) complexes with 3,5-di-tert-butylsalicylaldimines derived from 2-fluoro-3-(trifluromethyl)aniline and other fluorinated anilines. These compounds were examined for their antiproliferative activities against certain cell lines, indicating potential applications in cancer research and drug design (Kasumov et al., 2016).
Molecular Docking and Structure-Activity Relationship Studies
- Application in c-Met Kinase Inhibitors : Caballero et al. (2011) conducted docking and quantitative structure–activity relationship (QSAR) studies on 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline derivatives. These studies were crucial for understanding the orientations and active conformations of inhibitors targeting c-Met kinase, a critical receptor in cancer and inflammatory diseases (Caballero et al., 2011).
Environmental Chemistry
- Catalytic Oxidation of Phenolic and Aniline Compounds : Zhang et al. (2009) investigated the use of Fe3O4 magnetic nanoparticles in the removal of phenol and aniline from aqueous solutions. This study highlights the potential of these nanoparticles, in combination with hydrogen peroxide, to catalyze the oxidation and removal of hazardous substances like aniline compounds from environmental samples (Zhang et al., 2009).
Organic Synthesis and Industrial Chemistry
- Synthesis of Azobenzene Derivatives : Research by Yoshino et al. (1992) involved the synthesis of azobenzene derivatives using 4-(4-fluorophenylazo)phenol and other fluoroalkyl anilines. These derivatives were examined for their potential in forming monomolecular films, which could have various industrial applications, including in the creation of specialized coatings (Yoshino et al., 1992).
Fluorescent Detection in Chemical Reactions
- Detection of Mannich-type Reactions : A study by Guo et al. (2008) developed fluorogenic imines and precursor amines for fluorescent visualization of Mannich-type reactions of phenols in aqueous buffers. These compounds, derived from aniline derivatives, could significantly enhance fluorescence upon reaction, providing a tool for visual detection in synthetic chemistry (Guo et al., 2008).
Pharmaceutical Intermediates
- Key Intermediate for Agrochemicals and Pharmaceuticals : Mercier and Youmans (1996) discussed the use of 4-fluorophenol, derived from 4-fluoro-aniline, as an intermediate in the industrial production of various pharmaceuticals and agrochemicals. This study underscores the significance of such compounds in the large-scale synthesis of medically and agriculturally important products (Mercier & Youmans, 1996).
Safety and Hazards
Properties
IUPAC Name |
3-(4-fluorophenoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPRXIFAPYVVNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634590 | |
Record name | 3-(4-Fluorophenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203302-94-7 | |
Record name | 3-(4-Fluorophenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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